4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
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Overview
Description
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound with the molecular formula C8H12IN3 It is a derivative of pyrazole and piperidine, characterized by the presence of an iodine atom on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the reaction of 4-iodopyrazole with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the growth and proliferation of cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A similar compound with a slightly different structure, used in similar applications.
4-Iodo-1H-pyrazole: Another related compound, often used as a precursor in the synthesis of more complex molecules.
Uniqueness
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific combination of pyrazole and piperidine rings, along with the presence of an iodine atom. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
2680529-43-3 |
---|---|
Molecular Formula |
C9H16Cl2IN3 |
Molecular Weight |
364.1 |
Purity |
95 |
Origin of Product |
United States |
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